Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid
Description
Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid (CAS 268542-15-0, MFCD02090688) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a bulky 2-naphthyl substituent at the β-position of the propionic acid backbone . Its molecular formula is C₁₈H₂₁NO₄, with a molecular weight of 315.37 g/mol (calculated; slight variations may exist depending on hydration or salt forms). The compound is commonly used in solid-phase peptide synthesis (SPPS) and heterocyclic chemistry due to its steric and electronic properties, which influence cyclization and scaffold diversity .
Key characteristics:
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(11-16(20)21)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQJBPXXRXOIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the naphthyl group. One common method involves the reaction of 3-amino-3-(2-naphthyl)propionic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Primary amines
Substitution: Free amine derivatives
Scientific Research Applications
Peptide Synthesis
Overview : Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid is a crucial building block in peptide synthesis. Its unique structure allows for the creation of biologically active peptides that can enhance therapeutic efficacy.
Key Applications :
- Modified Peptides : Used to create modified peptides that exhibit improved biological activity or stability.
- Pharmaceutical Development : Integral in developing compounds for various therapeutic areas, especially in neuropharmacology.
Drug Development
Overview : The compound plays a significant role in the design and development of new drugs, particularly those targeting neurological disorders.
Key Applications :
- Neuropharmacology : Facilitates the creation of compounds that can effectively cross the blood-brain barrier, targeting specific receptors in the brain.
- Therapeutic Agents : Contributes to the development of drugs that are more effective and have fewer side effects compared to traditional therapies.
Biotechnology
Overview : In biotechnology, this compound is utilized for producing enzyme inhibitors and other therapeutic agents.
Key Applications :
- Bioconjugation : Enhances the therapeutic properties of biomolecules by facilitating their attachment to other molecules.
- Enzyme Inhibitors : Used in developing inhibitors that can modulate biological pathways effectively.
Material Science
Overview : The compound is explored for its potential in developing novel materials with unique properties.
Key Applications :
- Polymer Systems : Incorporated into polymer matrices to enhance thermal stability and mechanical strength.
- Advanced Materials Development : Aids in creating materials tailored for specific applications in various industries.
Analytical Chemistry
Overview : this compound is employed in analytical methods to study interactions between biomolecules.
Key Applications :
- Quantification Techniques : Used to detect and quantify amino acids and peptides, providing essential data for biochemical research.
- Interaction Studies : Helps in understanding complex biological systems through its application in various analytical techniques.
Case Study 1: Neuropharmacology
In a study focused on neurotransmission, this compound was evaluated for its effects on synaptic signaling pathways. The findings indicated that modifications with this compound enhanced receptor binding affinity, suggesting potential applications in treating neurological disorders .
Case Study 2: Bioconjugation
Research demonstrated the effectiveness of this compound in bioconjugation processes. By attaching this compound to therapeutic agents, researchers achieved improved targeting capabilities and enhanced therapeutic efficacy .
Data Table: Summary of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Peptide Synthesis | Building block for modified peptides | Enhanced biological activity |
| Drug Development | Design of neuroactive compounds | Improved efficacy and reduced side effects |
| Biotechnology | Production of enzyme inhibitors | Effective modulation of biological pathways |
| Material Science | Development of advanced materials | Enhanced thermal stability and mechanical strength |
| Analytical Chemistry | Detection and quantification of biomolecules | Essential data for biochemical research |
Mechanism of Action
The mechanism of action of Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amine can interact with enzymes, receptors, or other biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Boc-Protected Amino Acid Derivatives
Structural and Functional Differences
The Boc-protected amino acid family includes analogs with varying aryl/heteroaryl substituents. Below is a comparative analysis:
Key Comparative Insights
Steric and Electronic Effects
- 2-Naphthyl vs. Phenyl Derivatives: The 2-naphthyl group in this compound introduces significant steric bulk compared to phenyl or fluorophenyl analogs. This bulk impacts reaction kinetics in SPPS, often requiring optimized coupling conditions .
- Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., 2,4-dichlorophenyl) enhance electrophilicity, facilitating nucleophilic aromatic substitution in heterocycle synthesis. In contrast, the 2-naphthyl group’s extended π-system promotes stacking interactions in supramolecular assemblies .
Solubility and Polarity
- The 4-hydroxyphenyl derivative exhibits higher aqueous solubility due to its phenolic -OH group, making it suitable for polar peptide sequences .
- The 2-naphthyl analog is highly lipophilic, favoring membrane permeability in drug candidates but requiring organic solvents (e.g., DMF, DCM) for synthesis .
Purity and Commercial Availability
Limitations and Challenges
Biological Activity
Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid is a chiral amino acid derivative that has garnered attention in pharmacological research due to its unique structural features and biological activity. This compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a naphthyl side chain, contributing to its potential as a building block in peptide synthesis and drug development.
- Molecular Formula : C₁₉H₂₃N₁O₄
- Molecular Weight : Approximately 329.39 g/mol
- Boiling Point : 286.1°F (141.2°C)
Biological Activity
This compound exhibits several notable biological activities:
- Neurotransmitter Modulation : Research indicates that this compound may interact with various neurotransmitter receptors, particularly those involved in excitatory signaling pathways. Its structural similarity to naturally occurring amino acids allows it to modulate biological systems effectively, making it a candidate for drug development targeting neurological disorders .
- Peptide Synthesis : It serves as a crucial building block in the synthesis of peptides, particularly in the pharmaceutical industry, where it helps create biologically active compounds .
- Drug Development : The compound's unique structure allows for the development of novel drugs targeting specific receptors, enhancing efficacy and reducing side effects compared to traditional compounds .
- Biotechnology Applications : this compound is used in modifying proteins and developing biopharmaceuticals, leading to improved therapeutic agents .
The compound's mechanism of action is primarily linked to its ability to interact with neurotransmitter receptors. Studies have shown that it may act as an antagonist or modulator of specific receptors, which is critical for understanding its therapeutic potential in treating neurological conditions .
Case Studies and Research Findings
- Neuropharmacology Studies : In various studies, this compound has been evaluated for its effects on neurotransmission. For instance, it has been shown to influence the activity of NMDA receptors, which are crucial in learning and memory processes .
- Peptide Therapeutics Development : Researchers have utilized this compound in the synthesis of neuroactive peptides that exhibit enhanced biological activity. These peptides have been explored for their potential applications in treating neurodegenerative diseases .
- Binding Affinity Studies : Binding studies have indicated that this compound has significant affinity for certain receptor sites involved in neurochemical signaling, suggesting its potential role in drug design aimed at modulating these pathways .
Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Key building block for biologically active compounds and pharmaceuticals. |
| Drug Development | Development of novel drugs targeting neurological disorders. |
| Biotechnology | Used in protein modification and biopharmaceutical development. |
| Material Science | Explored for creating advanced materials with tailored properties. |
| Analytical Chemistry | Employed in methods to study interactions between biomolecules. |
Q & A
Q. How to troubleshoot low coupling efficiency in peptide chains containing this residue?
- Methodological Answer : Steric hindrance from the naphthyl group necessitates optimized activation (e.g., HATU instead of HOBt/EDC). Pre-activate the amino acid for 5 min before coupling. Use polar aprotic solvents (DMF or NMP) and monitor reaction progress via Kaiser test. If inefficiency persists, substitute with less bulky residues (e.g., Boc-3-phenylpropionic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
